molecular formula C15H24Cl2N2O2 B2915143 1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol hydrochloride CAS No. 1211504-33-4

1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol hydrochloride

Cat. No. B2915143
CAS RN: 1211504-33-4
M. Wt: 335.27
InChI Key: VYRSMAMKWTYBNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as 'CMP' and belongs to the class of beta-blockers. CMP has shown promising results in various preclinical studies, and its mechanism of action makes it a potential candidate for the treatment of various diseases.

Scientific Research Applications

Synthesis and Structural Analysis

Research has delved into the synthesis and characterization of compounds related to "1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol hydrochloride". For instance, studies on the synthesis of phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands have been conducted, which show significant potential in electrochemical and magnetic applications due to their unique redox and magnetic properties (Amudha, Thirumavalavan, & Kandaswamy, 1999). Another study highlights the synthesis, antimicrobial, and antiradical activity of derivatives of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, demonstrating their lower biological activities compared to beta-blockers, indicating their selective efficacy (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).

Potential Pharmaceutical Applications

Some research efforts have focused on creating compounds with dual pharmacological activities, such as antihypertensive agents, by synthesizing and analyzing new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts (Marvanová et al., 2016). Furthermore, exploration into the synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives has revealed compounds with α1 receptor antagonistic activity, indicating potential for therapeutic applications in conditions mediated by this receptor (Hon, 2013).

Catalytic and Material Science Applications

Research on ionic liquid-based Ru(II)–phosphinite compounds has shown their catalytic efficiency in transfer hydrogenation, with the structural analysis of compounds like 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol aiding in understanding their catalytic mechanisms (Aydemir et al., 2014). Another study focuses on the degradation of chlorotriazine pesticides by sulfate radicals, offering insights into the environmental remediation potential of related compounds (Lutze et al., 2015).

properties

IUPAC Name

1-(4-chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O2.ClH/c1-12-9-14(3-4-15(12)16)20-11-13(19)10-18-7-5-17(2)6-8-18;/h3-4,9,13,19H,5-8,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRSMAMKWTYBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)C)O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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